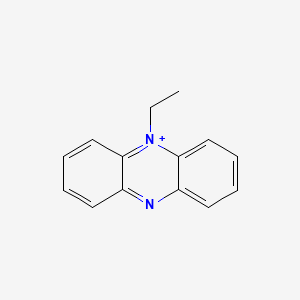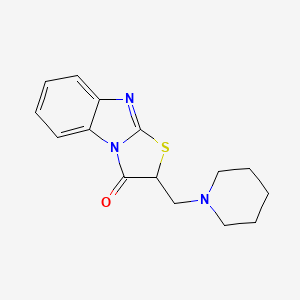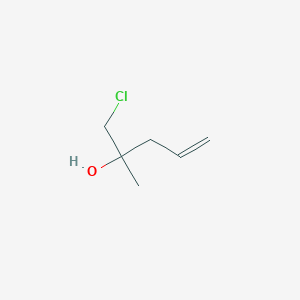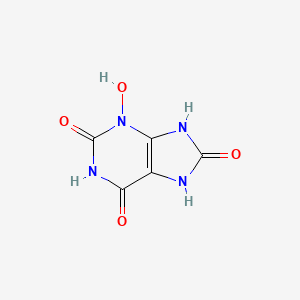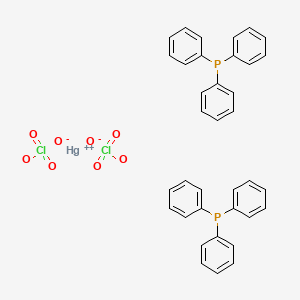
Mercury(2+);triphenylphosphane;diperchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury(2+);triphenylphosphane;diperchlorate is a coordination compound that features mercury in its +2 oxidation state, coordinated with triphenylphosphane and diperchlorate ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);triphenylphosphane;diperchlorate typically involves the reaction of mercury(II) salts with triphenylphosphane in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
Hg(ClO4)2+2PPh3→Hg(PPh3)2(ClO4)2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and purification systems ensures consistent production quality.
化学反应分析
Types of Reactions
Mercury(2+);triphenylphosphane;diperchlorate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands such as triphenylphosphane can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form additional coordination complexes with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or nitric acid, can oxidize the mercury center.
Reducing Agents: Such as sodium borohydride, can reduce the mercury center.
Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions may produce new coordination complexes with different ligands.
科学研究应用
Mercury(2+);triphenylphosphane;diperchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Studied for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which Mercury(2+);triphenylphosphane;diperchlorate exerts its effects involves the coordination of the mercury center with various ligands. This coordination can alter the electronic properties of the mercury atom, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the mercury center.
相似化合物的比较
Similar Compounds
- Mercury(2+);bis(triphenylphosphane);diperchlorate
- Mercury(2+);tris(triphenylphosphane);diperchlorate
Comparison
Mercury(2+);triphenylphosphane;diperchlorate is unique in its specific coordination environment and the presence of diperchlorate ions. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industrial processes. Further research into its properties and applications will continue to uncover new uses and potential benefits.
属性
CAS 编号 |
21393-72-6 |
|---|---|
分子式 |
C36H30Cl2HgO8P2 |
分子量 |
924.1 g/mol |
IUPAC 名称 |
mercury(2+);triphenylphosphane;diperchlorate |
InChI |
InChI=1S/2C18H15P.2ClHO4.Hg/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*2-1(3,4)5;/h2*1-15H;2*(H,2,3,4,5);/q;;;;+2/p-2 |
InChI 键 |
LLILOSIWCMCSJL-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)

